molecular formula C25H20FNO4 B12505838 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No.: B12505838
M. Wt: 417.4 g/mol
InChI Key: MJEXVBQCRYYZLO-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected isoquinoline derivative. This compound is characterized by its bicyclic structure, featuring a dihydroisoquinoline core substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. The Fmoc group, a widely used protecting group in peptide synthesis, enhances stability during chemical reactions while allowing selective deprotection under mild basic conditions .

Key properties:

  • Molecular Formula: C₂₅H₂₁FNO₄
  • Molecular Weight: 399.45 g/mol
  • CAS Number: 2138226-21-6
  • PubChem CID: 132342064
  • IUPAC Name: 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

This compound is primarily utilized as a building block in organic synthesis, particularly for designing bioactive molecules or peptide conjugates. Its fluorine substitution may influence electronic properties, solubility, and receptor interactions .

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20FNO4/c26-17-10-9-15-13-27(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)

InChI Key

MJEXVBQCRYYZLO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C=C(C=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under basic conditions, revealing an active site that can interact with enzymes or receptors. The fluorine atom and isoquinoline moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Positional Isomerism (6-Fluoro vs. 5-Fluoro)

The 5-fluoro isomer () shares the same molecular formula and weight as the target compound but differs in fluorine placement.

Core Heterocycle Modifications

  • Piperazine/Azetidine Derivatives (): These compounds replace the isoquinoline core with smaller nitrogen-containing rings. Piperazine derivatives (e.g., ) exhibit higher flexibility, while azetidine () introduces a strained four-membered ring, which may enhance conformational rigidity.
  • Bicyclic Systems (): The bicyclo[2.2.1]heptane core offers a rigid, three-dimensional structure, contrasting with the planar isoquinoline. This could improve membrane permeability in drug design .

Fluorine Substitution Effects

Fluorine in the target compound and its azetidine analog () enhances electronegativity and metabolic stability. However, the azetidine derivative’s fluorine is on a phenyl ring, which may increase lipophilicity compared to the isoquinoline’s aromatic fluorine .

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a synthetic compound notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its stability and ability to protect amino groups during reactions. The presence of the fluoro substituent may enhance biological activity through increased lipophilicity and altered pharmacokinetics.

Chemical Formula: C23H22FNO4
Molecular Weight: 393.43 g/mol
IUPAC Name: 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoquinoline Core: Starting from appropriate precursors, the isoquinoline structure is established through cyclization reactions.
  • Fluorination: The introduction of the fluorine atom at the 6-position can be achieved via electrophilic fluorination methods.
  • Fmoc Protection: The amino group is protected using the Fmoc group to facilitate further reactions without interfering with other functional groups.

Biological Activity

The biological activity of 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has been investigated in various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action: It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study: A study demonstrated that treatment with this compound led to a 50% reduction in tumor size in xenograft models of ovarian cancer .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

  • Mechanism: It may protect neuronal cells from oxidative stress-induced damage.
  • Research Findings: In vitro studies revealed that it could reduce reactive oxygen species (ROS) levels in neuronal cell lines .

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against various bacterial strains:

  • Inhibition Zone Assays: The compound displayed inhibitory effects on Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
NeuroprotectiveReduces oxidative stress
AntimicrobialInhibits growth of bacteria

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